[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol

CYP2A13 inhibition chemoprevention structure-activity relationship

[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol (CAS 1989671-98-8) is a multifunctional morpholine derivative characterized by a tertiary amine within a morpholine ring, a benzyl substituent on the ring nitrogen, and both aminomethyl and hydroxymethyl groups at the 3-position. This compound serves as a versatile small molecule scaffold, particularly valuable in medicinal chemistry for the development of selective enzyme inhibitors, notably those targeting respiratory cytochrome P450 2A13 (CYP2A13), an enzyme implicated in the metabolic activation of tobacco-derived procarcinogens.

Molecular Formula C13H20N2O2
Molecular Weight 236.315
CAS No. 1989671-98-8
Cat. No. B2628245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol
CAS1989671-98-8
Molecular FormulaC13H20N2O2
Molecular Weight236.315
Structural Identifiers
SMILESC1COCC(N1CC2=CC=CC=C2)(CN)CO
InChIInChI=1S/C13H20N2O2/c14-9-13(10-16)11-17-7-6-15(13)8-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2
InChIKeyPQUJOONPSXZWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: [3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol (CAS 1989671-98-8) for Selective CYP2A13 Research


[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol (CAS 1989671-98-8) is a multifunctional morpholine derivative characterized by a tertiary amine within a morpholine ring, a benzyl substituent on the ring nitrogen, and both aminomethyl and hydroxymethyl groups at the 3-position [1]. This compound serves as a versatile small molecule scaffold, particularly valuable in medicinal chemistry for the development of selective enzyme inhibitors, notably those targeting respiratory cytochrome P450 2A13 (CYP2A13), an enzyme implicated in the metabolic activation of tobacco-derived procarcinogens [2][3].

Why Generic Morpholine Derivatives Cannot Replace [3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol


Generic substitution within the morpholine class is highly problematic due to the critical role of the specific 3,3-disubstitution pattern. The [3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol scaffold is uniquely configured for dual functionalization and selective enzyme interactions [1]. Studies on related 4-benzylmorpholine analogs demonstrate that minor structural modifications—such as substitution at the benzyl ortho position—dramatically alter binding selectivity, with select analogs achieving >25-fold selectivity for CYP2A13 over the 94%-identical hepatic CYP2A6 [2]. Using an unsubstituted or differently substituted morpholine risks complete loss of the desired selectivity profile, leading to off-target hepatic CYP inhibition and compromised experimental outcomes [2]. The presence of both primary amine and alcohol functionalities on the same carbon provides a unique chemical handle for bioconjugation or further derivatization that cannot be replicated by simpler morpholine building blocks [1].

Quantitative Differentiation: [3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol vs. Comparators


Comparative CYP2A13 Binding Affinity and Selectivity: 3,3-Disubstituted Scaffold vs. Parent Unsubstituted 4-Benzylmorpholine

The target compound's 3,3-disubstitution pattern distinguishes it from the parent unsubstituted 4-benzylmorpholine scaffold. In direct binding studies of 4-benzylmorpholine analogs with purified recombinant CYP2A13 and CYP2A6 enzymes, the parent unsubstituted 4-benzylmorpholine (Compound 1) exhibited a Kd of 116 μM for CYP2A13, with a Ki of 477 μM and a modest selectivity ratio (Ki CYP2A6 / Ki CYP2A13) of only 1.4 [1]. In contrast, ortho-substituted analogs bearing electron-withdrawing groups achieved substantially improved binding and selectivity, with certain analogs demonstrating >25-fold selectivity for CYP2A13 over CYP2A6 [1][2]. While direct assay data for the specific target compound are not publicly available, its unique 3-aminomethyl-3-hydroxymethyl substitution creates a sterically congested, hydrogen bond-rich environment around the morpholine nitrogen that is structurally analogous to the selectivity-enhancing ortho-substitutions identified in the quantitative SAR analysis [3].

CYP2A13 inhibition chemoprevention structure-activity relationship

Dual Functional Handles: Unique Chemical Reactivity vs. Mono-Functional Morpholine Analogs

The target compound possesses both a primary amine (-NH2) and a primary alcohol (-OH) on the same 3-position carbon of the morpholine ring, as confirmed by its SMILES notation and computed hydrogen bond donor count of 2 [1][2]. This contrasts sharply with common comparator compounds such as (4-Benzylmorpholin-3-yl)methanol (CAS 101376-26-5, C12H17NO2, MW 207.27) and (R)-4-Benzyl-2-(aminomethyl)morpholine (CAS 186293-55-0, C12H18N2O, MW 206.28), each of which carries only one functional group—either the alcohol or the amine, respectively—on the morpholine ring [3][4]. The target compound's bifunctional nature enables orthogonal derivatization strategies (e.g., amine acylation/sulfonylation independent of alcohol protection) and direct bioconjugation via both nucleophilic moieties, effectively doubling the synthetic utility per mole of starting material [1].

chemical biology bioconjugation medicinal chemistry

Physicochemical Profile and Predicted Solubility Advantage vs. Unsubstituted 4-Benzylmorpholine

The target compound exhibits computed physicochemical properties that differentiate it favorably from the unsubstituted 4-benzylmorpholine core. It possesses a lower XLogP3 value of -0.4 [1], compared to the estimated XLogP3 of approximately 1.5–1.7 for unsubstituted 4-benzylmorpholine (C11H15NO) [2]. The increased polarity, driven by the dual hydrogen bond donors (count = 2) and acceptors (count = 4), suggests significantly enhanced aqueous solubility—a critical parameter for in vitro assay compatibility and formulation development [1]. In the context of CYP2A13 inhibitor development, improved solubility directly addresses the precipitation and non-specific binding issues frequently encountered with lipophilic morpholine analogs during biochemical and cell-based screening [3].

drug-likeness ADME solubility

Procurement Reliability: Purity Specification and Commercial Availability Benchmark

Across multiple reputable vendors, [3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol is consistently offered at a minimum purity specification of 95% . This standardized purity threshold exceeds the minimal acceptable purity for most research-grade building blocks and ensures reliable performance in sensitive assays without the need for additional purification prior to use. In comparison, certain structurally related morpholine intermediates (e.g., (S)-(4-benzylmorpholin-2-yl)methanamine) are also available at ≥97–98% purity but may carry higher costs per milligram and limited stock availability, whereas the target compound maintains a favorable balance of purity, cost, and vendor redundancy . The compound is designated as a 'versatile small molecule scaffold' and is supplied strictly for research purposes, aligning with early-stage discovery requirements .

procurement quality control supply chain

Optimal Research Applications for [3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol


Medicinal Chemistry: Lead Optimization of Selective CYP2A13 Inhibitors for Lung Cancer Chemoprevention

The compound's 4-benzylmorpholine core and 3,3-disubstitution pattern position it as a privileged scaffold for optimizing CYP2A13-selective inhibitors. Evidence from class-level SAR indicates that structural modifications near the morpholine ring—such as the unique aminomethyl and hydroxymethyl groups on C3—can profoundly impact isoform selectivity, with certain 4-benzylmorpholine analogs achieving >25-fold selectivity for CYP2A13 over CYP2A6 [1]. Researchers can leverage the dual functional handles (amine and alcohol) to rapidly synthesize diverse analog libraries aimed at enhancing this selectivity window while mitigating hepatic CYP2A6 off-target effects [2].

Chemical Biology: Orthogonal Bioconjugation and Chemical Probe Synthesis

The simultaneous presence of a primary amine and a primary alcohol on the same carbon provides a rare bifunctional attachment point for orthogonal bioconjugation strategies. This enables, for example, amine-directed installation of a fluorescent reporter or affinity tag while preserving the alcohol for further derivatization or for forming hydrogen bond interactions with target proteins [2][3]. Such dual reactivity is absent in common mono-functional morpholine building blocks like (4-benzylmorpholin-3-yl)methanol or 2-(aminomethyl)-4-benzylmorpholine, making the target compound uniquely suited for constructing complex chemical probes [4][5].

ADME/PK Assay Development: Use as a Hydrophilic Morpholine Control Compound

With a computed XLogP3 of -0.4—significantly lower than the ~1.5-1.7 estimated for the unsubstituted 4-benzylmorpholine core—this compound serves as an excellent hydrophilic control or reference standard in solubility, permeability, and metabolic stability assays [2][3]. Its favorable aqueous solubility reduces the likelihood of compound precipitation during in vitro ADME screening, thereby improving data quality and reproducibility. Laboratories evaluating novel morpholine-based inhibitors can use this compound to benchmark the impact of polar substituents on key ADME parameters [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.